molecular formula C9H12ClNO2 B1606211 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride CAS No. 67828-68-6

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride

Cat. No.: B1606211
CAS No.: 67828-68-6
M. Wt: 201.65 g/mol
InChI Key: FKGNVJPOAYAVNM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a hydroxyphenyl group and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxyacetophenone and methylamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-hydroxyacetophenone with methylamine.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, contributing to its analgesic effects.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)ethan-1-one: Lacks the methylamino group, leading to different chemical properties and applications.

    2-(4-Hydroxyphenyl)ethan-1-one: Positional isomer with distinct reactivity and biological activity.

    1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-one:

Uniqueness: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride is unique due to the presence of both hydroxy and methylamino groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGNVJPOAYAVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886927
Record name Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-68-6
Record name Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67828-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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